N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 4-acetylphenyl group linked via a sulfanyl bridge to a substituted imidazole ring. The imidazole moiety is functionalized with a hydroxymethyl group at position 5 and a methylcarbamoylmethyl group at position 1. This compound’s design integrates pharmacophoric elements common in bioactive molecules, such as the acetamide backbone (a known intermediate in heterocyclic synthesis ) and the imidazole-thioether motif, which is associated with diverse biological activities, including anticancer and antimicrobial properties .
Properties
IUPAC Name |
2-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-11(23)12-3-5-13(6-4-12)20-16(25)10-26-17-19-7-14(9-22)21(17)8-15(24)18-2/h3-7,22H,8-10H2,1-2H3,(H,18,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWXRMGJVJKIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the imidazole ring and the introduction of the acetylphenyl and hydroxymethyl groups. Common synthetic routes may involve:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetylphenyl Group: This step may involve Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.
Addition of the Hydroxymethyl Group: This can be done through hydroxymethylation reactions using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against related acetamide and imidazole derivatives. Below is a detailed analysis:
Structural Analogues
Functional and Pharmacological Differences
- The methylcarbamoylmethyl group introduces a carbamate functionality, which may influence binding to enzymatic targets (e.g., kinases or proteases) compared to sulfonyl or sulfinyl groups in analogues .
NMR and Structural Analysis :
- NMR studies of imidazole derivatives (e.g., compounds 1 and 7 in ) reveal that substituents at positions 1 and 5 significantly alter chemical shifts in regions A (positions 39–44) and B (positions 29–36). The target compound’s hydroxymethyl group is expected to induce distinct chemical environment changes in these regions, impacting intermolecular interactions .
- Anticancer Potential: Compound 29 , a benzoimidazole derivative with methylsulfonyl and ethyl groups, exhibited in vitro anticancer activity. The target compound’s imidazole core and acetylphenyl group may target different pathways (e.g., tubulin polymerization vs. kinase inhibition) due to its unique substituent profile .
Key Research Findings and Implications
- Structural Uniqueness: The combination of acetylphenyl, hydroxymethyl, and methylcarbamoylmethyl groups distinguishes the target compound from analogues, offering a novel scaffold for drug discovery.
- ADMET Considerations : The compound’s hydrophilicity and steric profile may enhance pharmacokinetic properties compared to chlorophenyl or nitro-substituted analogues, though in silico ADMET modeling is recommended for validation .
Biological Activity
N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, including synthesis, cytotoxicity against various cancer cell lines, structure-activity relationships (SAR), and mechanisms of action.
Synthesis and Chemical Structure
The compound is synthesized through a multi-step process involving the functionalization of imidazole derivatives. The presence of a 4-acetylphenyl group and a hydroxymethyl-imidazole moiety contributes to its biological activity. The chemical structure can be summarized as follows:
- Molecular Formula : C₁₅H₁₈N₄O₄S
- IUPAC Name : this compound
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It was tested against several human cancer cell lines, including:
- MDA-MB-231 (triple-negative breast cancer)
- PPC-1 (prostate adenocarcinoma)
- U-87 (glioblastoma)
The cytotoxic effects were evaluated using the MTT assay, which measures cell viability. Notably, the compound showed varying degrees of cytotoxicity across different cell lines:
| Cell Line | EC50 (µM) | Remarks |
|---|---|---|
| MDA-MB-231 | 47.2 | Lower activity compared to other tested compounds |
| PPC-1 | 3.1 | Highly selective; effective in reducing spheroid size |
| U-87 | 4.1 | Significant reduction in cell viability |
The mechanism underlying the anticancer activity of this compound involves several pathways:
- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations upon treatment.
- Inhibition of Colony Formation : The compound inhibits colony formation in melanoma cells, indicating its potential to prevent tumor growth.
- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring influence the biological activity significantly. For instance, the introduction of electron-withdrawing groups enhances cytotoxicity.
Case Studies and Research Findings
A study published in MDPI highlighted that derivatives of imidazole, including this compound, were evaluated for their cytotoxic effects on a range of human cancer cell lines. Key findings include:
- Compounds with specific substituents exhibited IC50 values ranging from 2.38 µM to 8.13 µM against cervical and bladder cancer cell lines.
- The most active derivative showed comparable efficacy to established chemotherapeutics like cisplatin.
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis typically involves a multi-step process:
- Imidazole ring formation : Cyclization under acidic/basic conditions using precursors like substituted aldehydes and amines .
- Functional group introduction : Electrophilic substitution for the hydroxymethyl group and coupling reactions for the methylcarbamoyl moiety .
- Sulfanyl linkage formation : Thiol-ether bond creation via nucleophilic substitution, often requiring thiourea derivatives or mercaptoacetic acid .
- Acetamide coupling : Reacting the sulfanyl-imidazole intermediate with 4-acetylaniline under amide-forming conditions (e.g., EDC/HOBt) .
Optimization : Use catalysts (e.g., DMAP), inert atmospheres for oxidation-sensitive steps, and purification via column chromatography or recrystallization .
Basic: How can structural integrity and purity be confirmed?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., acetylphenyl protons at ~2.5 ppm; imidazole ring protons at 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated for C₂₁H₂₃N₃O₅S: 437.14 g/mol) .
- Infrared Spectroscopy (IR) : Peaks for carbonyl (1650–1700 cm⁻¹) and sulfanyl (500–600 cm⁻¹) groups .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Basic: What preliminary biological assays are suitable for activity screening?
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays for kinases or proteases linked to disease pathways .
Advanced: How can researchers investigate the compound’s mechanism of action amid limited target data?
- Molecular docking : Screen against protein databases (PDB) using software like AutoDock Vina to predict binding affinities for kinases or receptors .
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
- Pull-down assays : Affinity chromatography with biotinylated analogs to isolate interacting proteins .
Advanced: How should contradictory bioactivity data be resolved?
- Dose-response validation : Replicate assays across multiple cell lines/model organisms to rule out cell-specific effects .
- Meta-analysis : Compare structural analogs (e.g., fluorophenyl or methoxy derivatives) to identify substituent-dependent trends .
- Experimental controls : Include positive/negative controls (e.g., doxorubicin for cytotoxicity) and validate solvent effects (DMSO vs. saline) .
Advanced: What strategies improve compound stability in biological assays?
- pH optimization : Test stability in buffers (pH 4–9) using HPLC to monitor degradation .
- Temperature control : Store stock solutions at –20°C in anhydrous DMSO to prevent hydrolysis of the sulfanyl group .
- Light protection : Shield from UV exposure to avoid acetylphenyl photodegradation .
Advanced: How can structure-activity relationships (SAR) guide analog design?
- Substituent modulation : Replace the acetyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter bioactivity .
- Scaffold hopping : Test oxadiazole or triazole rings instead of imidazole to assess ring system impact .
- Bioisosteric replacement : Substitute sulfanyl with sulfonyl or methylene groups to enhance metabolic stability .
Advanced: What experimental designs minimize variability in bioassay results?
- Randomized block designs : Split-plot layouts with replicates to account for batch effects (e.g., rootstocks in adapted for cell cultures) .
- Blinded scoring : Independent analysts quantify results (e.g., tumor size in vivo) to reduce bias .
- Statistical power analysis : Use tools like G*Power to determine sample sizes ensuring p < 0.05 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
